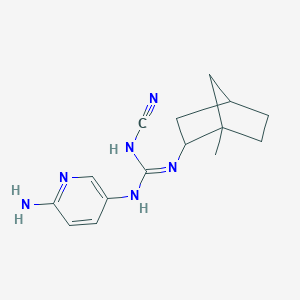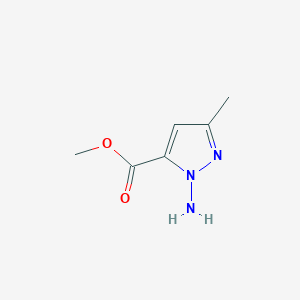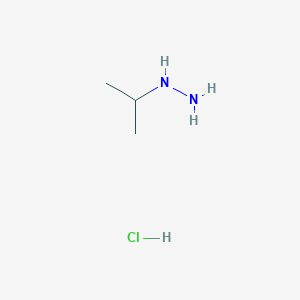
Isopropylhydrazine hydrochloride
Vue d'ensemble
Description
Isopropylhydrazine hydrochloride is a compound related to hydrazine derivatives, which are known for their use in various pharmaceutical applications. While the provided papers do not directly discuss isopropylhydrazine hydrochloride, they do mention related compounds and their applications or effects. For instance, isothipendyl chlorhydrate is an azaphenothiazine used in an antipruriginous gel, and isopropylhydrazine is a metabolite of iproniazid, an antidepressant . These compounds are structurally related and share some chemical properties with isopropylhydrazine hydrochloride.
Synthesis Analysis
The synthesis of isopropylhydrazine hydrochloride is not explicitly detailed in the provided papers. However, it can be inferred that similar to other hydrazine derivatives, it could be synthesized through the reaction of isopropylamine with hydrazine, followed by hydrochloride salt formation. The synthesis process would likely involve careful control of reaction conditions to ensure the formation of the desired product .
Molecular Structure Analysis
The molecular structure of isopropylhydrazine hydrochloride would consist of an isopropyl group attached to a hydrazine moiety, which is then protonated to form the hydrochloride salt. This structure is similar to that of other hydrazine derivatives, which are known to be metabolized into reactive electrophiles capable of covalent binding to liver macromolecules .
Chemical Reactions Analysis
Isopropylhydrazine hydrochloride, like other hydrazine derivatives, may undergo oxidation by cytochrome P-450 enzymes in the liver to form highly reactive acylating and alkylating agents. These reactive metabolites can bind covalently to liver macromolecules, which may lead to hepatic cellular necrosis as seen with other hydrazine compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropylhydrazine hydrochloride are not directly provided in the papers. However, based on the properties of related compounds, it can be assumed that isopropylhydrazine hydrochloride would be a solid at room temperature and would form a hydrochloride salt that is soluble in water. The compound's reactivity and potential toxicity would be important considerations, as seen with the metabolites of isoniazid and iproniazid . Additionally, the lack of tumorigenic effects observed with beta-phenylisopropylhydrazine hydrochloride in mice suggests that not all hydrazine derivatives are carcinogenic, although this does not directly imply the same for isopropylhydrazine hydrochloride .
Relevant Case Studies
The papers provide a case study of contact photoallergy to isothipendyl chlorhydrate, which is a related azaphenothiazine compound. This case highlights the potential for allergic reactions to certain hydrazine derivatives when exposed to UVA light . Another study discusses the effects of lifelong administration of beta-phenylisopropylhydrazine hydrochloride in mice, which did not result in detectable tumorigenic effects, suggesting non-carcinogenic properties under the experimental conditions . These case studies provide insights into the potential effects and safety profiles of compounds structurally related to isopropylhydrazine hydrochloride.
Applications De Recherche Scientifique
Metabolism and Toxicity Studies
- Metabolism in Human and Rat Liver : Acetylhydrazine, a metabolite of isoniazid (antituberculosis drug), and isopropylhydrazine, a metabolite of iproniazid (an antidepressant), are oxidized by cytochrome P-450 enzymes in human and rat liver microsomes. This leads to the formation of highly reactive compounds that can bind covalently to liver macromolecules, paralleling hepatic cellular necrosis (Nelson et al., 1976).
Therapeutic Applications
- Treatment of Brain Tumors : Procarbazine hydrochloride, containing isopropylhydrazine, was used in a Phase 2 study for treating primary or metastatic brain tumors. Patients showed clinical responses to therapy, suggesting its effectiveness against brain tumors (Kumar et al., 1974).
- Antineoplastic Agent in Hodgkin's Disease : N-isopropyl-α-(2-methylhydrazino)-p-toluamide hydrochloride (Procarbazine) was administered to patients with Hodgkin's disease and other neoplastic conditions, showing partial or complete tumor regression in certain cases (Samuels et al., 1967).
Pharmacokinetics and Drug Delivery
- Sustained Release of Antihypertensive Drugs : Hydralazine hydrochloride, in combination with isosorbide nitrate for heart failure treatment, benefits from sustained release. Coating techniques for oral administration were studied to achieve desirable release profiles (Mughal et al., 2013).
Toxicological Studies
- Metabolism and Hepatotoxicity : Iproniazid and isopropylhydrazine were studied for their hepatotoxic properties in rats, revealing significant insights into the biochemical mechanisms of hepatotoxicity mediated by these compounds (Nelson et al., 1978).
Genetic Toxicity
- Genetic Toxicity in Bacteria and Yeast : Procarbazine (including isopropylhydrazine) was tested for genetic toxicity. It was found to be highly toxic, inducing mitotic crossover, gene conversion, and reverse mutation in yeast, and toxic effects in Salmonella strains (Bronzetti et al., 1979).
Safety And Hazards
Propriétés
IUPAC Name |
propan-2-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.ClH/c1-3(2)5-4;/h3,5H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILULYDJFTJKQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2257-52-5 (Parent) | |
| Record name | Hydrazine, (1-methylethyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016726413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5066112 | |
| Record name | Hydrazine, (1-methylethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylhydrazine hydrochloride | |
CAS RN |
16726-41-3 | |
| Record name | Hydrazine, (1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16726-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, (1-methylethyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016726413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, (1-methylethyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrazine, (1-methylethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylhydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydrazinopropane hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME9AXJ875J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



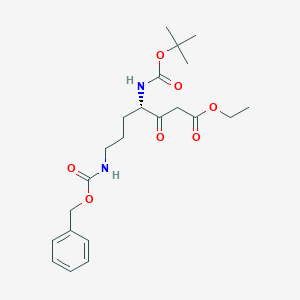





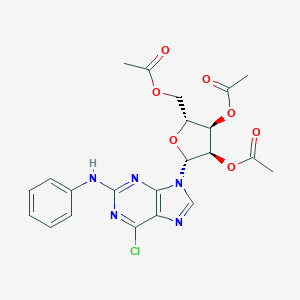
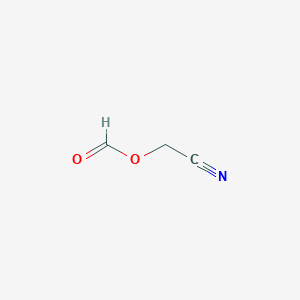

![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)

